N,N-Didesmethylolopatadine TFA
Description
Properties
Molecular Formula |
C19H19NO3.C2HF3O2 |
|---|---|
Molecular Weight |
423.382 |
Origin of Product |
United States |
Chemical Synthesis and Physicochemical Characterization Methodologies of N,n Didesmethylolopatadine Tfa
Retrosynthetic Analysis and Strategic Disconnections for N,N-Didesmethylolopatadine Base
The retrosynthetic analysis of N,N-Didesmethylolopatadine ((Z)-3-(6,11-dihydrodibenzo[b,e]oxepin-11-ylidene)propan-1-amine) begins with the identification of key structural features amenable to strategic bond disconnection. The core structure consists of a dibenzo[b,e]oxepine tricycle with an exocyclic propylidene amine side chain.
The primary disconnection targets the exocyclic double bond, which is a pivotal feature for the molecule's geometry. This bond can be retrosynthetically cleaved via a Wittig-type reaction, a common and effective method for forming carbon-carbon double bonds. allfordrugs.com This disconnection yields two key synthons:
Synthon A: A ketone functional group on the dibenzo[b,e]oxepine core at the C11 position. The corresponding synthetic equivalent is 6,11-dihydrodibenzo[b,e]oxepin-11-one, which itself is derived from a precursor like Isoxepac ((11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid). researchgate.net
Synthon B: A phosphonium ylide containing a three-carbon chain with a protected primary amine. The synthetic equivalent would be a (3-aminopropyl)triphenylphosphonium halide, where the amine is protected with a suitable group (e.g., Boc, Cbz) to prevent interference with the ylide formation and Wittig reaction.
A secondary disconnection strategy could involve a Heck reaction, which can form the tricyclic ring system and set the stereochemistry of the double bond. acs.orgthieme-connect.com This approach would disconnect the C10-C11 bond of the oxepine ring, leading to a substituted alkene precursor. However, the Wittig approach is often more direct for installing the side chain onto a pre-formed tricyclic ketone. allfordrugs.com
Optimized Synthetic Pathways for N,N-Didesmethylolopatadine Base Preparation
Based on the retrosynthetic analysis, an optimized forward synthesis can be proposed. The synthesis of the N,N-didesmethyl base necessitates the introduction of a primary amine side chain, differing from the tertiary amine found in olopatadine (B1677272).
A plausible synthetic pathway is as follows:
Preparation of the Ketone Core: The synthesis starts with a suitable dibenzo[b,e]oxepine precursor, such as (11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid (Isoxepac). This material serves as the foundational tricyclic ketone onto which the side chain will be installed. chemicalbook.com
Synthesis of the Protected Side Chain: A 3-halopropylamine derivative with a protected amino group is required. For instance, reacting 3-bromopropan-1-ol with a protecting agent like di-tert-butyl dicarbonate (Boc anhydride) followed by conversion of the hydroxyl group to a halide would yield tert-butyl (3-bromopropyl)carbamate. This protected halide can then be reacted with triphenylphosphine to generate the corresponding phosphonium salt.
Wittig Reaction: The phosphonium salt of the protected aminopropyl side chain is converted to its ylide using a strong base (e.g., n-butyllithium or sodium hydride). This ylide is then reacted with the ketone core (Isoxepac or its ester derivative). The Wittig reaction forms the crucial exocyclic double bond, yielding a mixture of (Z) and (E) isomers of the protected N,N-Didesmethylolopatadine. newdrugapprovals.org The (Z)-isomer is typically the desired product, and its formation can be favored by using non-stabilized ylides under salt-free conditions.
Isomer Separation and Deprotection: The (Z) and (E) isomers are separated using chromatographic techniques, such as column chromatography. Following isolation of the desired (Z)-isomer, the amine protecting group (e.g., Boc) is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the final N,N-Didesmethylolopatadine base.
TFA Salt Formation and Purification Techniques
The formation of the trifluoroacetate (TFA) salt enhances the stability and handling of the N,N-Didesmethylolopatadine base. The primary amine of the base readily reacts with trifluoroacetic acid in an acid-base reaction.
The procedure typically involves dissolving the purified N,N-Didesmethylolopatadine base in a suitable organic solvent, such as diethyl ether or dichloromethane. A stoichiometric amount, or a slight excess, of trifluoroacetic acid is then added to the solution. The TFA salt, being less soluble in nonpolar solvents than the free base, often precipitates out of the solution.
Purification of the TFA salt can be achieved through several methods:
Recrystallization: The crude salt is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetonitrile) and allowed to cool slowly, promoting the formation of pure crystals.
Washing/Trituration: The precipitated salt is washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials or non-salt impurities.
Lyophilization: For highly pure samples, the compound can be dissolved in water or a mixture of water and acetonitrile, flash-frozen, and then lyophilized (freeze-dried) to obtain a fine, dry powder. This method is effective for removing residual volatile solvents and excess acid.
Advanced Spectroscopic and Chromatographic Methods for Synthetic Compound Verification
Rigorous analytical methods are essential to confirm the identity, structure, and purity of the synthesized N,N-Didesmethylolopatadine TFA.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can definitively distinguish between compounds with the same nominal mass but different elemental formulas. For N,N-Didesmethylolopatadine (base form: C₁₉H₁₉NO₃), the expected exact mass can be calculated and compared with the experimental value obtained from the HRMS analysis of the protonated molecule [M+H]⁺.
Furthermore, HRMS allows for the analysis of the molecule's isotopic pattern. The relative abundances of naturally occurring isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) create a characteristic distribution of peaks in the mass spectrum. longdom.org This observed pattern can be compared to a theoretically calculated pattern for the proposed formula, providing an additional layer of confirmation for the compound's identity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of an organic compound in solution. slideshare.netnih.gov
¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting). For N,N-Didesmethylolopatadine, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the dibenzo[b,e]oxepine rings (typically in the 6.5-8.0 ppm range), the olefinic proton of the propylidene chain, the methylene protons of the oxepine ring and the side chain, and the protons of the primary ammonium group. nih.gov
¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
2D NMR: Two-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially for complex molecules. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds, helping to map out the proton connectivity within molecular fragments. creative-biostructure.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org
The following tables provide predicted NMR data for the N,N-Didesmethylolopatadine cation.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.8 - 7.8 | m |
| Olefinic CH | 5.8 - 6.2 | t |
| Ar-CH₂-O | 4.8 - 5.2 | s |
| Ar-CH₂-C= | 3.3 - 3.7 | d |
| =C-CH₂-CH₂ | 2.5 - 2.9 | q |
| CH₂-NH₃⁺ | 3.0 - 3.4 | t |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (acid) | 170 - 175 |
| Aromatic C | 120 - 140 |
| Olefinic C | 125 - 145 |
| Ar-C-O (ether) | 155 - 160 |
| Ar-CH₂-O | 70 - 75 |
| Ar-CH₂-C= | 35 - 40 |
| =C-CH₂-CH₂ | 25 - 30 |
| CH₂-NH₃⁺ | 38 - 43 |
| CF₃ (TFA) | ~116 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would display key absorption bands confirming its structure.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Primary Ammonium | N-H stretch | 3200 - 3000 (broad) |
| Aromatic C-H | C-H stretch | 3100 - 3000 |
| Aliphatic C-H | C-H stretch | 3000 - 2850 |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (very broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Aromatic C=C | C=C stretch | 1600 - 1450 |
| Trifluoroacetate | C=O stretch | ~1670 |
| Trifluoroacetate | C-F stretch | 1250 - 1100 (strong, multiple bands) researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
The chromophore of N,N-Didesmethylolopatadine is structurally similar to its parent compound, olopatadine. The UV-Vis absorption spectrum is therefore expected to exhibit comparable characteristics, primarily influenced by the dibenz[b,e]oxepin ring system. Studies on olopatadine hydrochloride have identified absorption maxima at various wavelengths, including 224 nm and 299 nm. jddtonline.inforjptonline.org The electronic transitions responsible for this absorption are associated with the fused aromatic rings of the core structure.
The N-demethylation to form N,N-Didesmethylolopatadine is not expected to significantly alter the primary chromophore. Therefore, the UV-Vis spectrum of this compound in a suitable solvent, such as methanol or water, would likely display a maximum absorption wavelength () in the region of 299 nm. jddtonline.info Derivative spectrophotometry has also been applied to olopatadine, with zero-order, first-order, and second-order spectra showing maxima at 299 nm, 289 nm, and 267 nm, respectively. jddtonline.info These techniques could be similarly applied to this compound for quantitative analysis and to resolve the spectrum from potential interferences.
| Method | λmax (nm) | Solvent |
|---|---|---|
| Zero-Order Derivative | 299 | Methanol/Water |
| First-Order Derivative | 289 | Methanol/Water |
| Second-Order Derivative | 267 | Methanol/Water |
| Area Under Curve | 220-230 | Methanol |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound and for separating it from its parent drug and other related substances. While a specific method for this compound is not extensively documented in publicly available literature, methods for olopatadine and its related impurities, including N-desmethyl derivatives, provide a strong basis for developing a suitable analytical procedure.
A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity. A method developed for the quantification of a related compound, N-Nitroso Desmethyl Olopatadine, utilizes a Poroshell 120 Phenyl Hexyl column (150 x 4.6 mm, 2.7 µm). derpharmachemica.com This stationary phase suggests that a phenyl-based column could provide adequate retention and selectivity for N,N-Didesmethylolopatadine.
The mobile phase composition is a critical parameter. For olopatadine and its impurities, various combinations of buffers and organic modifiers have been employed. A typical mobile phase might consist of a phosphate buffer at a slightly acidic pH (e.g., pH 3.0) and acetonitrile as the organic modifier. researchgate.net Gradient elution may be necessary to achieve optimal separation of the parent compound, the N-desmethyl metabolite, and any other potential impurities. Detection is typically performed using a UV detector set at a wavelength where the analyte has significant absorbance, such as 220 nm or 299 nm. researchgate.netscholarsresearchlibrary.com
| Parameter | Condition |
|---|---|
| Column | Poroshell 120 Phenyl Hexyl (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | 1.36 g/L Potassium hydrogen phosphate pH 3.0 : Acetonitrile (95:5 v/v) |
| Mobile Phase B | Acetonitrile : Water (98:2 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 220 nm or 299 nm |
| Injection Volume | 10 µL |
Olopatadine is a chiral compound, existing as two enantiomers. Consequently, its metabolite, N,N-Didesmethylolopatadine, is also expected to be chiral. The determination of enantiomeric purity is crucial as different enantiomers of a drug can exhibit different pharmacological activities. Chiral HPLC is the most common technique for separating enantiomers.
For the chiral separation of antihistamines, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are frequently used. Columns like Chiralpak IC, which contains cellulose tris-(3,5-dichlorophenylcarbamate) as the chiral selector, have been successfully employed for the enantioseparation of various antihistamines. nih.gov
The mobile phase for chiral separations often consists of a non-polar organic solvent like n-hexane mixed with an alcohol such as ethanol or isopropanol, and a small amount of a basic additive like diethylamine (DEA) to improve peak shape and resolution. The selection of the specific CSP and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers. Given the structural similarities to other antihistamines, a method utilizing a Chiralpak column with a mobile phase of n-hexane, ethanol, and diethylamine could be a viable starting point for the enantiomeric separation of N,N-Didesmethylolopatadine. nih.govrsc.org
| Parameter | Condition |
|---|---|
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
Enzymatic Biotransformation and Metabolic Pathways of N,n Didesmethylolopatadine
Identification of Metabolic Precursors to N,N-Didesmethylolopatadine
The metabolic journey to N,N-Didesmethylolopatadine begins with the parent compound, Olopatadine (B1677272) . This initial molecule serves as the primary precursor. Through a sequential enzymatic process, olopatadine first undergoes a single demethylation to form its primary active metabolite, N-monodesmethylolopatadine (also referred to as M1). fda.govnih.gov This intermediate metabolite is then the direct precursor that undergoes a second demethylation step to yield the final compound of focus, N,N-Didesmethylolopatadine . fda.gov This two-step N-demethylation cascade represents the specific pathway leading to the formation of N,N-Didesmethylolopatadine.
Role of Cytochrome P450 Enzymes (CYPs) in N-Demethylation of Olopatadine
The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of a vast array of xenobiotics, including olopatadine. Specifically, these enzymes are responsible for the oxidative N-demethylation reactions that characterize the formation of N,N-Didesmethylolopatadine's precursors. nih.gov The process involves the enzymatic removal of methyl groups from the dimethylamino moiety of the olopatadine molecule.
Research has pinpointed the specific CYP isoform responsible for the initial and crucial step in the formation pathway. In vitro studies utilizing human liver microsomes and cDNA-expressed human P450 isozymes have confirmed that the formation of N-monodesmethylolopatadine is almost exclusively catalyzed by CYP3A4 . nih.govfda.gov The involvement of this specific isoform was substantiated through inhibition experiments where selective CYP3A4 inhibitors, such as troleandomycin (B1681591) and ketoconazole, significantly reduced the formation of the N-monodesmethyl metabolite. nih.gov While direct studies on the second demethylation step are less prevalent in the literature, it is mechanistically inferred that CYP3A4 likely continues to play a role in the subsequent conversion of N-monodesmethylolopatadine to N,N-Didesmethylolopatadine.
Detailed enzyme kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the formation of N,N-Didesmethylolopatadine are not extensively documented in publicly available literature. However, studies have quantified the rate of formation for its direct precursor, N-monodesmethylolopatadine, in human liver microsomes.
| Metabolite | Enzyme System | Parameter | Value | Reference |
|---|---|---|---|---|
| N-monodesmethylolopatadine (M1) | Human Liver Microsomes | Rate of Formation | 0.330 pmol/min/mg protein | nih.gov |
| N-monodesmethylolopatadine (M1) | Recombinant CYP3A4 | Kₘ | Data not available | - |
| N-monodesmethylolopatadine (M1) | Recombinant CYP3A4 | Vₘₐₓ | Data not available | - |
| N,N-Didesmethylolopatadine | Recombinant CYP3A4 | Kₘ, Vₘₐₓ, Intrinsic Clearance | Data not available | - |
Contribution of Flavin-Containing Monooxygenases (FMOs) and Other Non-CYP Enzymes
Alongside the CYP-mediated N-demethylation pathway, olopatadine is also a substrate for another important class of Phase I metabolic enzymes: the Flavin-Containing Monooxygenases (FMOs). nih.govfda.gov These non-CYP enzymes are responsible for the N-oxidation of the olopatadine molecule, leading to the formation of Olopatadine N-oxide (M3). Studies with cDNA-expressed enzymes have demonstrated that FMO1 and FMO3 exhibit high specific activity for the formation of this N-oxide metabolite. nih.gov In human liver microsome incubations, the rate of formation for Olopatadine N-oxide was found to be 2.50 pmol/min/mg protein, significantly higher than the rate observed for the N-demethylated metabolite, indicating that N-oxidation is a notable metabolic pathway for olopatadine. nih.gov
In Vitro Metabolic Stability Assays in Biological Matrices
In vitro metabolic stability assays are crucial for predicting the in vivo hepatic clearance of a drug candidate. These assays typically measure the rate of disappearance of the parent compound over time when incubated with metabolically active biological matrices, such as liver microsomes. For olopatadine, metabolism is considered a minor route of elimination compared to renal excretion, suggesting a relatively high degree of metabolic stability. fda.govnih.gov
| Biological Matrix | Species | Parameter | Value | Reference |
|---|---|---|---|---|
| Liver Microsomes | Human | In Vitro Half-life (t₁/₂) | Data not available | - |
| Liver Microsomes | Human | Intrinsic Clearance (CLᵢₙₜ) | Data not available | - |
Hepatocyte Incubation Studies
There are no publicly available studies that have investigated the metabolism of N,N-Didesmethylolopatadine TFA using in vitro hepatocyte incubation models. Such studies are crucial for identifying the primary metabolites formed in the liver, the main site of drug metabolism.
S9 Fraction Metabolism Studies
Similarly, no research has been published on the metabolism of this compound using S9 fractions. These subcellular preparations, containing a mixture of microsomal and cytosolic enzymes, are instrumental in elucidating both Phase I and Phase II metabolic reactions.
Preclinical Pharmacological Characterization of N,n Didesmethylolopatadine
In Vitro Functional Assays for Receptor Agonism or Antagonism:There is no available information on the effects of N,N-Didesmethylolopatadine TFA in cell-based reporter gene assays, calcium mobilization assays, or cAMP accumulation studies.
Without these foundational preclinical data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research would be needed to be conducted on this compound to determine its pharmacological properties.
In Vitro Anti-inflammatory and Anti-allergic Mechanism Investigations
The anti-inflammatory and anti-allergic properties of olopatadine (B1677272), the parent compound of N,N-Didesmethylolopatadine, have been demonstrated through various in vitro studies. These studies indicate that olopatadine's therapeutic effects extend beyond simple histamine (B1213489) H1 receptor antagonism nih.govresearchgate.net.
A key mechanism of olopatadine's anti-allergic action is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. In vitro studies have shown that olopatadine effectively inhibits the immunologically stimulated release of histamine from rat basophilic leukemia cells and, more importantly, from human conjunctival mast cells drugbank.com. This mast cell-stabilizing property is crucial for preventing the early-phase allergic response researchgate.netnih.gov.
Electrophysiological studies have provided further insight into this mechanism, suggesting that olopatadine may inhibit exocytosis in mast cells by counteracting the plasma membrane deformation that occurs during degranulation nih.gov. While direct studies on N,N-Didesmethylolopatadine are not available, it is plausible that it may share some of this mast cell-stabilizing activity, albeit potentially to a different extent than the parent compound.
| Compound | Cell Type | Stimulus | IC50 | Reference |
|---|---|---|---|---|
| Olopatadine | Human Conjunctival Mast Cells | Anti-IgE | 559 µM | nih.gov |
Beyond its effects on mast cells, olopatadine has been shown to modulate the release of inflammatory cytokines. Notably, olopatadine inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) from human conjunctival mast cells in a dose-dependent manner nih.govresearchgate.netwisc.edu. TNF-α is a key cytokine involved in amplifying the allergic inflammatory response. By inhibiting its release, olopatadine can attenuate the late-phase allergic reaction.
| Compound | Cell Type | Stimulus | IC50 | Reference |
|---|---|---|---|---|
| Olopatadine | Human Conjunctival Mast Cells | Anti-IgE | 13.1 µM | nih.govresearchgate.netwisc.edu |
Structure-Activity Relationship (SAR) Insights Derived from Metabolite Profiling
Metabolite profiling of olopatadine in humans has identified two major metabolites: N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3) novartis.com. N,N-didesmethyl olopatadine is considered a minor metabolite. Studies evaluating the activity of these metabolites have provided some insights into the structure-activity relationship of the olopatadine scaffold.
Pharmacological reviews submitted to the FDA have indicated that the N-mono-desmethyl and N-di-desmethyl metabolites of olopatadine exhibit competitive displacement of radioligands from H1 receptors in guinea-pig cerebellum and lung tissues. However, their affinity (Ki values) for the H1 receptor is approximately half or less than that of the parent olopatadine fda.gov. This suggests that the N-dimethylamino group on the propylidene side chain is important for potent H1 receptor antagonism. The sequential removal of the methyl groups, leading to N-desmethyl and subsequently N,N-didesmethyl olopatadine, likely results in a progressive decrease in antihistaminic activity.
Advanced Analytical Methodologies for N,n Didesmethylolopatadine Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
The foundation of a reliable bioanalytical assay is a well-developed and thoroughly validated LC-MS/MS method. researchgate.netjapsonline.com This process ensures that the method is accurate, precise, and consistently performs as intended for the quantification of N,N-Didesmethylolopatadine. Validation is performed in accordance with regulatory guidelines to confirm selectivity, sensitivity, accuracy, precision, and stability. japsonline.comnih.gov
The primary goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and effective separation of N,N-Didesmethylolopatadine from endogenous matrix components and other related substances. nih.govresearchgate.net
Columns: Reversed-phase (RP) chromatography is commonly employed for the analysis of pharmaceutical compounds and their metabolites. C18 columns (e.g., Hypersil Gold C18, XTerra RP18) are frequently used, offering excellent retention and separation for moderately polar to nonpolar compounds. researchgate.netresearchgate.net For more polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. nih.govbohrium.com The choice of column chemistry and dimensions (e.g., 50 mm × 4.6 mm, 5 µm particle size) is critical for achieving optimal resolution and run time. nih.govresearchgate.net
Mobile Phases: The mobile phase typically consists of an aqueous component and an organic solvent. The organic phase is often acetonitrile or methanol, with methanol sometimes being preferred for its elution strength and ability to produce sharp, symmetrical peaks. japsonline.comjapsonline.com The aqueous phase is usually modified with additives like formic acid (e.g., 0.1-0.2%) or ammonium formate/acetate (e.g., 5-10 mM) to control the pH and improve the ionization efficiency of the analyte in the mass spectrometer source. researchgate.netjapsonline.com Adjusting the pH can be crucial for controlling the retention of basic compounds like N,N-Didesmethylolopatadine.
Gradients: Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis, is generally preferred over isocratic elution for complex biological samples. waters.com A gradient program allows for the effective elution of a wide range of compounds, improving peak shape and reducing analytical run times. japsonline.com An optimized gradient might start with a low percentage of organic solvent to retain the analyte on the column, followed by a ramp-up to elute the analyte, and finally a re-equilibration step to prepare the column for the next injection. japsonline.comwaters.com
Table 1: Example of Optimized Chromatographic Conditions
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 50 mm x 4.6 mm, 5 µm | Provides good retention and separation for the analyte. |
| Mobile Phase A | 0.1% Formic Acid + 5 mM Ammonium Formate in Water | Controls pH and aids in positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes the analyte from the column. |
| Flow Rate | 0.5 - 1.0 mL/min | Balances analysis time with separation efficiency. |
| Gradient | 5% B to 95% B over 3 minutes | Ensures sharp peaks and separation from matrix components. |
| Injection Volume | 5 - 15 µL | Optimized for sensitivity without overloading the column. |
| Total Run Time | ~5 - 7.5 minutes | Allows for high-throughput analysis. |
Tandem mass spectrometry provides the high selectivity needed for quantification in complex matrices. nih.gov Optimization involves selecting the appropriate ionization mode and identifying specific precursor-to-product ion transitions.
Ionization Mode: For amine-containing compounds like N,N-Didesmethylolopatadine, Electrospray Ionization (ESI) in the positive ion mode (ESI+) is typically the most effective method. This technique readily forms protonated molecular ions [M+H]+, which serve as the precursor ions for MS/MS analysis.
Multiple Reaction Monitoring (MRM): MRM is the gold standard for quantification with tandem mass spectrometry. researchgate.net It involves isolating the precursor ion (the [M+H]+ ion of N,N-Didesmethylolopatadine) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific, high-intensity product ion in the third quadrupole. This process significantly enhances selectivity by filtering out ions with different mass-to-charge ratios. The fragmentation of molecules typically involves the breaking of specific chemical bonds, such as the N-glycosidic bond in nucleosides. mdpi.com The selection of MRM transitions requires direct infusion of a standard solution of the analyte into the mass spectrometer to determine the optimal precursor and product ions, as well as to optimize collision energy and other source-dependent parameters.
Table 2: Hypothetical Mass Spectrometric Parameters for N,N-Didesmethylolopatadine
| Parameter | Setting | Description |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Best for protonating amine-containing compounds. |
| Precursor Ion (Q1) | m/z of [M+H]+ | The mass-to-charge ratio of the protonated parent molecule. |
| Product Ion (Q3) | m/z of a stable fragment | A specific fragment ion chosen for its high intensity and stability. |
| MRM Transition | Precursor Ion → Product Ion | The specific transition monitored for quantification. |
| Dwell Time | 100-200 ms | The time spent monitoring a specific MRM transition. |
| Collision Energy (CE) | Analyte-specific (eV) | Optimized to produce the highest intensity of the desired product ion. |
| Ion Source Temp. | 400-550 °C | Optimized for efficient desolvation of the ESI droplets. |
The matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the biological sample. e-b-f.eumedipharmsai.com It can manifest as ion suppression or enhancement, potentially compromising the accuracy and precision of the assay. researchgate.net
Assessment: The matrix effect is quantitatively assessed using the post-extraction spike method. nih.gov This involves comparing the analyte's peak area in a sample prepared by spiking the analyte into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1). nih.gov This assessment should be performed using at least six different lots of the biological matrix to evaluate variability. e-b-f.eunih.gov A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs. medipharmsai.com
Mitigation Strategies:
Chromatographic Separation: Adjusting the chromatographic conditions to separate the analyte from interfering matrix components is a primary strategy.
Sample Preparation: Employing more rigorous sample cleanup techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can effectively remove many matrix components, particularly phospholipids, which are a major cause of ion suppression. medipharmsai.comchromatographyonline.com
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects. nih.gov A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with ²H or ¹³C). It co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction during data processing. nih.gov
Sample Preparation Techniques for Biological Matrices (Preclinical Focus)
The goal of sample preparation is to extract N,N-Didesmethylolopatadine from the complex biological matrix (e.g., plasma, serum, tissue homogenate), remove potential interferences like proteins and phospholipids, and concentrate the analyte before LC-MS/MS analysis. nih.govrdd.edu.iq
Protein precipitation is a straightforward and rapid sample preparation technique widely used in high-throughput bioanalysis. researchgate.net The method involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the biological sample in a specific ratio (e.g., 3:1 v/v). The solvent denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be injected directly or after an evaporation and reconstitution step.
Advantages: Simplicity, speed, and low cost.
Disadvantages: It is a relatively non-selective cleanup method, often leaving significant amounts of endogenous components like phospholipids in the final extract, which can lead to substantial matrix effects. researchgate.net
Liquid-liquid extraction is a more selective sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. chromatographyonline.comorientjchem.org The choice of extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether, n-hexane) is critical and depends on the analyte's polarity. chromatographyonline.com The pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral, un-ionized form, which maximizes its solubility in the organic solvent. chromatographyonline.com After vortexing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and reconstituted in a mobile phase-compatible solution for injection.
Advantages: Provides a much cleaner extract compared to PPT, significantly reducing matrix effects. orientjchem.org It also allows for sample concentration.
Disadvantages: More labor-intensive and time-consuming than PPT, and requires careful optimization of solvent and pH.
Table 3: Comparison of Common Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
|---|---|---|
| Principle | Protein denaturation by organic solvent | Analyte partitioning between immiscible liquids |
| Selectivity | Low | Moderate to High |
| Matrix Effect | High potential | Reduced potential |
| Speed | Fast | Slower |
| Labor Intensity | Low | High |
| Typical Solvents | Acetonitrile, Methanol | Ethyl Acetate, Methyl tert-butyl ether |
| Best For | High-throughput screening, early discovery | Method validation, regulated bioanalysis |
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from complex biological matrices, such as plasma or urine, prior to chromatographic analysis. This process enhances the sensitivity and selectivity of the assay by removing endogenous interferences that could suppress the instrument's response or co-elute with the target analyte. The trifluoroacetic acid (TFA) salt form of N,N-Didesmethylolopatadine suggests that ion-pairing agents may be relevant in its analysis. While TFA can suppress ionization in ESI-MS, its use during SPE, followed by proper elution and reconstitution in a more MS-friendly solvent like formic acid, can be an effective strategy. researchgate.net
The SPE procedure for N,N-Didesmethylolopatadine TFA typically involves four key steps:
Conditioning: The stationary phase of the SPE cartridge (e.g., a C18 reversed-phase sorbent) is conditioned first with an organic solvent like methanol and then with an aqueous solution, often acidified, to prepare the sorbent for sample binding.
Loading: The biological sample, often pre-treated (e.g., by dilution or protein precipitation), is loaded onto the conditioned cartridge. This compound and other components will bind to the sorbent with varying affinities.
Washing: The cartridge is washed with a specific solvent mixture to remove weakly bound, interfering substances while retaining the analyte of interest.
Elution: A strong organic solvent is used to disrupt the interaction between this compound and the sorbent, eluting the purified and concentrated analyte, which is then collected for analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
The use of disk-based SPE formats can offer technical improvements over traditional packed-bed cartridges, often requiring smaller solvent volumes for the conditioning, washing, and elution steps. nih.gov This efficiency is particularly valuable when dealing with low-volume samples common in preclinical studies.
Method Validation Parameters for Bioanalytical Assays (Preclinical Focus)
Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended application. walshmedicalmedia.com For preclinical studies, this ensures that the concentration data of this compound is accurate and reproducible. The fundamental validation parameters include linearity, accuracy, precision, sensitivity, selectivity, and stability. nih.govnih.gov
Linearity and Calibration Range
Linearity demonstrates the direct proportionality between the analytical response and the concentration of this compound over a specified range. The calibration range is the span between the lower and upper limits of quantification (LLOQ and ULOQ), within which the assay is precise, accurate, and linear. A calibration curve is generated by plotting the instrument response versus the known concentration of a series of calibration standards. The relationship is typically evaluated using a weighted linear regression model.
Table 1: Representative Calibration Curve Data for this compound
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.9 | 97.8 |
| 250 | 258 | 103.2 |
| 750 | 735 | 98.0 |
| 1000 (ULOQ) | 1012 | 101.2 |
| This table is for illustrative purposes only. |
Accuracy and Precision
Accuracy refers to the closeness of the mean measured concentration to the true nominal concentration of the analyte. walshmedicalmedia.comnih.gov Precision describes the closeness of agreement among a series of measurements, indicating the degree of random error. nih.gov It is assessed at two levels: intra-assay precision (repeatability) within a single analytical run, and inter-assay precision (intermediate precision) across different runs. walshmedicalmedia.com
These parameters are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC). For a method to be considered valid, the mean accuracy should be within ±15% of the nominal values, and the coefficient of variation (CV) for precision should not exceed 15%. For the LLOQ, a deviation of ±20% for accuracy and a CV of ≤20% for precision is generally accepted. walshmedicalmedia.comjapsonline.com
Table 2: Illustrative Intra-Assay Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 5 | 1.04 | 104.0 | 8.5 |
| LQC | 3.00 | 5 | 2.91 | 97.0 | 6.2 |
| MQC | 400 | 5 | 412 | 103.0 | 4.1 |
| HQC | 800 | 5 | 788 | 98.5 | 3.5 |
| This table is for illustrative purposes only. |
Sensitivity (Limit of Detection, Limit of Quantification)
Sensitivity in a bioanalytical assay is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). nih.gov
Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.gov
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be reliably and reproducibly measured with acceptable accuracy and precision. nih.gov This is also referred to as the Lower Limit of Quantification (LLOQ). nih.govtbzmed.ac.ir The response at the LLOQ is typically required to be at least 5 to 10 times that of the blank response (signal-to-noise ratio). nih.gov
Table 3: Example Sensitivity Parameters for this compound Assay
| Parameter | Definition | Typical Value (ng/mL) |
| LOD | Lowest detectable concentration | 0.35 |
| LOQ / LLOQ | Lowest quantifiable concentration | 1.00 |
| This table is for illustrative purposes only. |
Selectivity and Specificity
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or concomitant medications. japsonline.comeuropa.eu Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present.
To demonstrate selectivity, at least six independent sources of the biological matrix are analyzed to check for interferences at the retention time of this compound. The response of any interfering peaks in the blank samples should be less than 20% of the response of the analyte at the LLOQ. europa.eu
Stability Studies in Biological Samples (e.g., freeze-thaw, short-term, long-term)
Stability testing is crucial to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. walshmedicalmedia.com This involves exposing QC samples (at low and high concentrations) to various conditions to simulate situations that may occur during sample handling and storage. japsonline.com The mean concentration of the stability samples must be within ±15% of the nominal concentration. Key stability tests include:
Freeze-Thaw Stability: Evaluates the analyte's stability after repeated cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that simulates the sample preparation and handling time. europa.eu
Long-Term Stability: Determines stability over an extended period under frozen storage conditions (e.g., -20°C or -80°C), which should cover the duration of the preclinical study. europa.eu
Table 4: Representative Stability Data for this compound in Plasma
| Stability Test | Storage Condition | QC Level | Mean Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp. | Low (3 ng/mL) | 98.2 |
| High (800 ng/mL) | 101.5 | ||
| Short-Term (8 hours) | Room Temperature | Low (3 ng/mL) | 96.7 |
| High (800 ng/mL) | 99.3 | ||
| Long-Term (90 days) | -80°C | Low (3 ng/mL) | 103.1 |
| High (800 ng/mL) | 100.8 | ||
| This table is for illustrative purposes only. |
Application of Stable Isotope-Labeled N,N-Didesmethylolopatadine as Internal Standard
In the quantitative analysis of N,N-Didesmethylolopatadine, particularly in complex biological matrices such as plasma or urine, achieving high accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its sensitivity and selectivity. mdpi.com A critical component of robust LC-MS/MS assays is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. nih.govresearchgate.net The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte. acanthusresearch.com
A SIL internal standard, such as N,N-Didesmethylolopatadine labeled with deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), is chemically identical to the analyte but has a higher molecular weight. acanthusresearch.commedchemexpress.com This property allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while ensuring it behaves almost identically during sample extraction, chromatography, and ionization. acanthusresearch.comnih.gov The use of SIL analogs has been widely shown to reduce the effect of the biological matrix and yield reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com
Key advantages of using a stable isotope-labeled N,N-Didesmethylolopatadine as an internal standard include:
Correction for Matrix Effects: Biological samples can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since the SIL IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte peak area to the IS peak area remains constant, ensuring accurate results. nih.gov
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps are accounted for because the SIL IS is lost at the same rate. acanthusresearch.com
The development of an LC-MS/MS method for N,N-Didesmethylolopatadine using a SIL IS would involve optimizing the mass spectrometric conditions for both the analyte and the internal standard. This is typically done in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the SIL IS. nih.govderpharmachemica.com The stability of the isotopic label is a crucial factor; labels should be placed on positions within the molecule that are not susceptible to chemical exchange with protons from solvents or the biological matrix. acanthusresearch.com
Below is a comparative table illustrating typical validation parameters for an LC-MS/MS assay with a generic structural analog IS versus a stable isotope-labeled IS.
| Validation Parameter | Method with Structural Analog IS | Method with SIL IS | Typical Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | >0.995 | >0.999 | ≥0.99 |
| Accuracy (% Bias) | ± 10-15% | ± 5-10% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% | <10% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | <20% | <5% | ≤15% |
| Recovery (%CV) | <15% | <5% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %CV: Percent Coefficient of Variation.
Development of High-Throughput Screening Assays for Metabolic Stability
During drug discovery and development, it is crucial to assess the metabolic stability of new chemical entities early in the process. researchgate.net First-pass metabolism is a primary cause of poor oral bioavailability and short half-life. researchgate.net High-throughput screening (HTS) assays are employed to rapidly evaluate the susceptibility of compounds like N,N-Didesmethylolopatadine to metabolic degradation, typically by liver enzymes such as the cytochrome P450 (CYP) superfamily. nih.gov
A common HTS approach for metabolic stability is the in vitro substrate depletion or "half-life" method, which measures the disappearance of the parent compound over time when incubated with a metabolically active system, such as human liver microsomes (HLM). researchgate.netnih.gov These assays are typically performed in 96-well or 384-well plate formats to handle a large number of compounds simultaneously. nih.govsemanticscholar.org
The workflow for a high-throughput metabolic stability assay involves several key automated steps:
Robotic Sample Preparation: Automated liquid handlers are used to dispense the test compound, liver microsomes, and the necessary cofactors (e.g., NADPH) into the wells of the microtiter plate. researchgate.net This increases efficiency and reduces manual error. nih.gov
Incubation: The plate is incubated at 37°C, and reactions are initiated by adding the cofactor. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The metabolic reaction in the aliquots is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins. nih.gov
Rapid Analysis: The samples are then analyzed by a rapid LC-MS/MS method to determine the percentage of the parent compound remaining at each time point. researchgate.net Fast chromatography gradients are used to achieve short run times, often less than one minute per sample. semanticscholar.org
Automated Data Analysis: Specialized software is used to process the raw LC-MS/MS data, calculate the percentage of compound remaining versus time, determine the rate of metabolism, and calculate key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). nih.govsemanticscholar.org
The intrinsic clearance is a measure of the metabolic activity of the liver enzymes towards the compound, independent of blood flow and other physiological factors. It is a critical parameter for predicting in vivo pharmacokinetic properties. The data generated from these HTS assays allow for the rapid ranking of compounds based on their metabolic stability, providing valuable feedback for medicinal chemistry efforts to optimize drug candidates. researchgate.net
The table below presents example data from a high-throughput metabolic stability screen for N,N-Didesmethylolopatadine and other reference compounds.
| Compound | Half-Life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) | Metabolic Stability Classification |
|---|---|---|---|
| Compound A (Low Clearance) | > 60 | < 12 | High |
| N,N-Didesmethylolopatadine | 45 | 25.7 | Moderate |
| Compound B (Intermediate Clearance) | 25 | 46.2 | Moderate |
| Compound C (High Clearance) | < 10 | > 138.6 | Low |
Classification is based on typical industry criteria where t₁/₂ > 30 min is often considered stable.
Preclinical Pharmacokinetic Data for N,N-Didesmethylolopatadine Not Publicly Available
Following a comprehensive search of scientific literature and regulatory documents, specific preclinical pharmacokinetic and disposition studies for the compound N,N-Didesmethylolopatadine are not available in the public domain. The requested data for absorption, distribution, and elimination of this specific metabolite in animal models could not be located.
Research and regulatory filings, including reviews from the U.S. Food and Drug Administration (FDA), primarily focus on the parent drug, olopatadine (B1677272). fda.govfda.govresearchgate.net These documents indicate that metabolism is a minor pathway for olopatadine's elimination, with the majority of the drug (approximately 60-70%) being excreted unchanged in the urine. fda.govdrugs.comfda.report
The principal identified metabolites of olopatadine are the mono-desmethyl (N-desmethyl olopatadine) and the N-oxide metabolites. drugs.comfda.reportdrugbank.com Even these major metabolites are formed in very small quantities. For instance, after oral administration of olopatadine, the N-desmethyl and N-oxide metabolites accounted for less than 1.6% and 4.1%, respectively, of the recovered dose in urine. fda.gov
Furthermore, systemic exposure to olopatadine itself is very low following approved topical administration routes (ocular or nasal), with plasma concentrations often falling below the limit of quantification. fda.reportnih.gov Consequently, the plasma concentrations of its metabolites are expected to be exceedingly low. In a clinical study, the N-desmethyl olopatadine metabolite was non-quantifiable in all plasma samples. nih.gov
Given that N,N-Didesmethylolopatadine is not mentioned as a primary metabolite and that even the main metabolites are present in very low concentrations, dedicated preclinical pharmacokinetic studies for this specific compound are likely not conducted or, if they are, the data is not publicly accessible. Therefore, it is not possible to provide the detailed article with the specific data tables and research findings as requested in the outline for N,N-Didesmethylolopatadine.
Preclinical Data on this compound Not Publicly Available
Comprehensive searches for preclinical pharmacokinetic and disposition data specifically for the compound this compound have not yielded specific research findings required to populate the requested article structure. Publicly available scientific literature and regulatory documents primarily focus on the parent compound, olopatadine, and its major metabolites, such as N-desmethyl olopatadine and olopatadine N-oxide.
Given that N,N-Didesmethylolopatadine is a minor metabolite, it is plausible that dedicated preclinical studies on its specific pharmacokinetic profile as outlined in the request are not widely published or publicly accessible. Without specific data from preclinical in vitro or animal model studies for this compound, it is not possible to provide a scientifically accurate and detailed analysis for the following sections:
Preclinical Pharmacokinetic and Disposition Studies of N,n Didesmethylolopatadine
Potential for Preclinical Drug-Drug Interactions (Metabolism-Mediated)
Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for N,N-Didesmethylolopatadine TFA cannot be completed at this time.
Computational and in Silico Approaches in N,n Didesmethylolopatadine Research
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a target receptor. In the context of N,N-Didesmethylolopatadine, these simulations would be crucial to understand its potential activity at various receptors, including the histamine (B1213489) H1 receptor, which is the primary target of its parent compound, olopatadine (B1677272).
Molecular Docking: This technique would predict the preferred binding orientation of N,N-Didesmethylolopatadine within the active site of a receptor. The simulation would calculate a docking score, which is an estimation of the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations would be employed to simulate the dynamic behavior of the N,N-Didesmethylolopatadine-receptor complex over time. This provides a more realistic view of the interaction, assessing the stability of the binding pose and revealing conformational changes in both the ligand and the receptor upon binding.
A hypothetical molecular docking study of N,N-Didesmethylolopatadine with the histamine H1 receptor might reveal the following interactions:
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Aspartic Acid, Lysine |
| Hydrophobic Interactions | Phenylalanine, Tryptophan |
| Electrostatic Interactions | Glutamic Acid |
This table is a hypothetical representation of potential interactions and is not based on published experimental data for N,N-Didesmethylolopatadine.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For N,N-Didesmethylolopatadine, a QSAR model could be developed to predict its antihistaminic activity or other potential biological effects based on its molecular descriptors.
The development of a QSAR model would involve:
Data Collection: Gathering a dataset of compounds with known activities related to the target of interest.
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight) and topological indices.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model's predictive power using internal and external validation sets.
Such a model could then be used to predict the activity of N,N-Didesmethylolopatadine and guide the synthesis of potentially more potent analogues.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, which are crucial for its potential as a drug. For N,N-Didesmethylolopatadine, these predictions would provide insights into its likely fate in the body.
Key ADME parameters that can be predicted in silico include:
Absorption: Prediction of oral bioavailability, intestinal absorption, and blood-brain barrier penetration.
Distribution: Estimation of plasma protein binding and volume of distribution.
Metabolism: Identification of potential metabolic sites and the cytochrome P450 (CYP) enzymes likely involved in its further metabolism.
Excretion: Prediction of the primary routes of elimination from the body.
A summary of hypothetical in silico ADME predictions for N,N-Didesmethylolopatadine is presented below:
| ADME Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low to Moderate |
| CYP2D6 Substrate | Probable |
| P-glycoprotein Substrate | Non-substrate |
| hERG Inhibition | Low risk |
This table contains hypothetical data for illustrative purposes and does not represent verified experimental results for N,N-Didesmethylolopatadine.
Enzyme-Substrate Interaction Modeling for CYP and FMO Biotransformation
The biotransformation of olopatadine to its metabolites is primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. Specifically, the formation of N-desmethyl olopatadine is catalyzed by CYP3A4, while the N-oxide metabolite is formed by FMO1 and FMO3.
To understand the biotransformation of N,N-Didesmethylolopatadine, enzyme-substrate interaction modeling would be employed. This involves docking the metabolite into the active sites of various CYP and FMO isoforms to predict which enzymes are most likely to be responsible for any subsequent metabolism. These models can also elucidate the specific interactions that facilitate the metabolic reaction, such as the orientation of the substrate relative to the catalytic center of the enzyme. This information is valuable for predicting potential drug-drug interactions.
Advanced Research Applications and Future Directions
Use of N,N-Didesmethylolopatadine TFA in Isotope-Labeled Tracing Studies
Isotope-labeled tracing studies are fundamental to understanding the metabolic fate of pharmaceutical compounds. In the context of Olopatadine (B1677272) metabolism, this compound can be synthesized with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), to serve as an internal standard for quantitative analysis or to trace its formation and subsequent elimination. medchemexpress.comnih.govresearchgate.net
The primary route of Olopatadine metabolism involves N-demethylation to N-monodemethylolopatadine, which is further demethylated to N,N-Didesmethylolopatadine. drugbank.comnih.gov Utilizing isotopically labeled this compound would allow researchers to precisely track the kinetics of this sequential demethylation process. By introducing a known concentration of the labeled compound, researchers can employ mass spectrometry to accurately quantify the endogenous levels of the unlabeled metabolite in biological matrices. This approach is critical for constructing comprehensive pharmacokinetic models of Olopatadine and its metabolites.
| Study Type | Application of Labeled this compound | Analytical Technique | Potential Insights |
| Pharmacokinetic Studies | Internal standard for quantification of the unlabeled metabolite. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate determination of metabolite concentration-time profiles. |
| Metabolic Pathway Elucidation | Tracer to follow the downstream metabolism and excretion of the didesmethyl metabolite. | High-Resolution Mass Spectrometry (HRMS) | Identification of further metabolites and clarification of elimination pathways. |
| Enzyme Kinetics | Substrate in in vitro enzyme assays to determine the rate of formation. | In vitro incubation with liver microsomes followed by LC-MS analysis | Understanding the efficiency of the second demethylation step. |
Development of Specific Probes for N-Demethylase Enzyme Activity
The biotransformation of Olopatadine to N,N-Didesmethylolopatadine is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 playing a major role in the initial N-demethylation step. nih.govnih.govreactome.org The subsequent demethylation to the didesmethyl metabolite is also presumed to be mediated by CYP enzymes. This metabolic cascade presents an opportunity to develop specific probes to investigate N-demethylase activity.
This compound itself is the product of N-demethylase activity. However, its precursor, N-monodemethylolopatadine, could be chemically modified to create a fluorogenic probe. In such a probe, the terminal methyl group would be replaced with a moiety that quenches a nearby fluorophore. Upon enzymatic removal of this group by an N-demethylase, a fluorescent signal would be generated. This would allow for real-time monitoring of the enzyme's activity in vitro. researchgate.netmdpi.comnih.govrsc.orgmdpi.com
Conceptual Design of a Fluorogenic Probe Based on an Olopatadine Metabolite:
| Component | Function |
|---|---|
| N-monodemethylolopatadine scaffold | Provides specificity for the active site of the relevant N-demethylase enzyme. |
| Fluorophore | Emits a detectable light signal. |
| Quencher group (attached to the nitrogen) | Suppresses the fluorescence of the fluorophore when intact. |
The development of such probes would be invaluable for high-throughput screening of potential inhibitors or inducers of the specific CYP isozymes responsible for the second demethylation step in Olopatadine's metabolism.
Role in Drug Discovery Programs and Lead Optimization (Preclinical Stage)
In preclinical drug discovery, understanding the metabolic profile of a lead compound is crucial for predicting its in vivo behavior and potential for drug-drug interactions. N,N-Didesmethylolopatadine, as a final product of N-demethylation, represents a "metabolic dead-end" in this specific pathway. Studying its pharmacological activity and toxicological profile is essential.
Furthermore, the core structure of N,N-Didesmethylolopatadine can serve as a molecular scaffold for the synthesis of new chemical entities. nih.govresearchgate.netnih.govresearchgate.netnih.gov Medicinal chemists can utilize this scaffold to design and synthesize analogs with potentially improved properties, such as enhanced target affinity, better selectivity, or a more favorable pharmacokinetic profile. The primary amine group of N,N-Didesmethylolopatadine offers a reactive site for various chemical modifications.
| Research Area | Application of this compound | Rationale |
| Metabolite Safety Assessment | In vitro and in vivo toxicological testing. | To ensure that the metabolite does not contribute to any adverse effects of the parent drug. |
| Pharmacological Profiling | Receptor binding and functional assays. | To determine if the metabolite retains any of the pharmacological activity of the parent compound. |
| Lead Optimization | Starting material or scaffold for chemical synthesis. | To create novel compounds with potentially superior therapeutic properties. |
Identification of Remaining Research Gaps and Challenges
Despite its potential, significant research gaps remain concerning this compound. A primary challenge is the limited commercial availability of this specific metabolite, which hinders extensive research.
Key Research Gaps:
Lack of Pharmacological Data: There is a scarcity of published data on the specific pharmacological activity of N,N-Didesmethylolopatadine. It is often presumed to be inactive, but comprehensive studies are lacking.
Incomplete Metabolic Pathway Information: While the N-demethylation pathway is established, the potential for further metabolism of N,N-Didesmethylolopatadine via other routes, such as glucuronidation of the primary amine, has not been thoroughly investigated.
Absence of Specific Analytical Reagents: The lack of dedicated antibodies or highly specific analytical probes for N,N-Didesmethylolopatadine makes its detection and quantification in complex biological samples challenging without reliance on mass spectrometry.
Synthesis and Isolation Difficulties: The multi-step synthesis of N,N-Didesmethylolopatadine and its subsequent purification can be complex and costly, limiting its accessibility for research purposes.
Exploration of Further Metabolite Identification and Characterization Strategies
To address the existing research gaps, several advanced analytical strategies can be employed for the further identification and characterization of Olopatadine metabolites, including N,N-Didesmethylolopatadine. nih.gov
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for identifying unknown metabolites in complex biological matrices. By comparing the metabolite profiles of samples from individuals treated with Olopatadine to control samples, novel metabolites can be detected based on their accurate mass and isotopic patterns.
Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about isolated metabolites, confirming their identity and stereochemistry. Combining data from both MS and NMR is often necessary for the unambiguous characterization of novel drug metabolites. nih.gov
Future Strategies for Metabolite Characterization:
| Strategy | Technique(s) | Expected Outcome |
|---|---|---|
| Metabolite Profiling | LC-HRMS | Detection and tentative identification of all drug-related material in biological fluids. |
| Structural Elucidation | Isolation followed by NMR and MS/MS | Unambiguous confirmation of the chemical structure of novel metabolites. |
| In Vitro Metabolism Studies | Incubation with human liver microsomes or specific CYP enzymes. | Identification of the enzymes responsible for the formation of each metabolite. |
By pursuing these advanced research applications and addressing the current challenges, a more complete understanding of the metabolic profile of Olopatadine and the specific role of its metabolite, N,N-Didesmethylolopatadine, can be achieved.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N,N-Didesmethylolopatadine TFA to minimize TFA residue contamination?
- Methodological Answer : During synthesis, TFA is used to protonate peptides lacking basic amino acids (e.g., Arg, His, Lys) or those with blocked N-termini. Residual TFA salts in the final product can introduce variability in experimental outcomes. To mitigate this, employ post-synthesis purification steps such as reverse-phase HPLC, lyophilization with repeated acetonitrile/water washes, or dialysis using low-molecular-weight-cutoff membranes. Analytical techniques like ion-pair chromatography or conductivity assays should validate TFA removal .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Store lyophilized forms at -20°C in airtight, desiccated containers to prevent hygroscopic degradation. For solutions, use sterile, inert buffers (e.g., PBS or ammonium acetate) adjusted to pH 5–7, and avoid repeated freeze-thaw cycles. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS monitoring is recommended to establish shelf-life .
Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use high-resolution LC-MS (≥98% purity threshold) with UV detection at 214 nm for peptide bonds and 254 nm for TFA residues.
- Structural Confirmation : Employ tandem mass spectrometry (MS/MS) for sequence validation and H/C NMR to confirm tertiary structure.
- Batch Consistency : Compare retention times and spectral profiles against reference standards documented in Certificates of Analysis (COA) .
Advanced Research Questions
Q. How can residual TFA in this compound impact experimental outcomes, and what strategies mitigate these effects?
- Methodological Answer : Residual TFA can alter pH-dependent processes (e.g., receptor-ligand binding, enzymatic assays) and introduce cytotoxicity at high concentrations. Mitigation strategies include:
- Buffer Exchange : Dialyze samples into Tris-HCl or HEPES buffers.
- Neutralization : Titrate with weak bases (e.g., ammonium bicarbonate) followed by lyophilization.
- Controls : Include TFA-only controls in assays to quantify background interference. Document residual TFA levels in all experimental metadata .
Q. What experimental design considerations are essential when using this compound in receptor binding assays to ensure data reproducibility?
- Methodological Answer :
- Dose-Response Calibration : Pre-test compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid precipitation.
- Batch Variability : Source multiple batches and cross-validate bioactivity using orthogonal assays (e.g., SPR for binding kinetics vs. cAMP assays for functional activity).
- Data Normalization : Normalize results to internal controls (e.g., reference agonists/antagonists) and report EC/IC values with 95% confidence intervals .
Q. How should researchers address discrepancies in bioactivity data between different batches of this compound?
- Methodological Answer :
- Root-Cause Analysis : Compare COAs for purity, residual solvents, and storage conditions. Use differential scanning calorimetry (DSC) to assess crystallinity differences.
- Orthogonal Assays : Re-test batches in cell-free systems (e.g., radioligand displacement) and cell-based functional assays (e.g., calcium flux).
- Statistical Reconciliation : Apply multivariate regression to isolate batch effects from biological variability .
Q. What are the best practices for documenting and sharing experimental data involving this compound to comply with public access policies?
- Methodological Answer :
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument files (e.g., .RAW for MS, .JDX for NMR), experimental protocols, and reagent LOT numbers.
- Data Repositories : Use domain-specific platforms (e.g., ChEMBL for bioactivity data, Zenodo for raw datasets).
- Compliance : Redact proprietary information (e.g., synthetic routes) and anonymize human/animal data per Institutional Review Board (IRB) guidelines before submission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
